![molecular formula C15H17N3O2S B5565022 3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5565022.png)
3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone
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Description
3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone, also known as PD153035, is a tyrosine kinase inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential applications in cancer therapy.
Scientific Research Applications
Synthesis and Bioactivity Enhancement
Quinazolinone derivatives have been synthesized to explore their potential as nonimidazole H3 receptor inverse agonists, showcasing potent activity and selectivity over other histamine receptor subtypes. This exploration is pivotal in understanding histamine-related neurological functions and disorders (Nagase et al., 2008). Furthermore, derivatives from this family have shown promising antimicrobial activities, highlighting their utility in developing new antimicrobial agents (Ammar et al., 2011).
Anticonvulsant Properties
Research has also uncovered that certain 2-substituted 3-aryl-4(3H)-quinazolinones exhibit notable anticonvulsant activity. This discovery provides a foundation for the development of new anticonvulsant drugs, offering potential advancements in epilepsy treatment (Wolfe et al., 1990).
Anticancer and Antimicrobial Applications
The synthesis of novel quinazolinone compounds has been driven by their associated biological activities, including antifungal, antibacterial, and anticancer properties. This versatility underpins the chemical's utility in creating new therapeutic agents with potential efficacy against a range of diseases (Joseph et al., 2010).
Enhanced Synthetic Methods
Advancements in synthetic methods for quinazolinones, utilizing nanocrystalline copper(I) iodide under solvent-free conditions, have been reported. These methods offer efficient routes to quinazolinone derivatives, enabling the rapid generation of compounds for further biological evaluation (Abdolmohammadi & Karimpour, 2016).
properties
IUPAC Name |
3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-17-14(20)11-6-2-3-7-12(11)16-15(17)21-10-13(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUZEYJTIYRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(2-oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-3H-quinazolin-4-one |
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